REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([CH2:7][CH3:8])[N:5]=[CH:4][CH:3]=1.[C:9]([C:12](=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[CH:20]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])(=O)[CH3:10]>>[Cl:25][C:21]1[CH:20]=[C:19]([CH:18]2[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:9]([CH3:10])[NH:1][C:2]3[N:6]([CH2:7][CH3:8])[N:5]=[CH:4][C:3]2=3)[CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=NN1CC
|
Name
|
|
Quantity
|
568 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)=CC1=CC(=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the residue was evaporated
|
Type
|
ADDITION
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Details
|
The residue was diluted with CHCl3
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel eluting with a mixture of EtOAc and n-hexane (1:7)-to
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1C2=C(NC(=C1C(=O)OCC)C)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 271 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |